3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Overview
Description
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, also known as this compound, is a useful research compound. Its molecular formula is C28H42O2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122714. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Häfelinger and Beyer (1980) discussed the synthesis of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol through Friedel-Crafts alkylation, highlighting its selective formation among other possible derivatives. This study provides foundational knowledge about the compound's synthesis process (Häfelinger & Beyer, 1980).
Lucarini et al. (2001) conducted thermochemical and kinetic studies on a similar bisphenol antioxidant, providing insights into its reactivity and potential as an antioxidant. Although the compound studied is slightly different, this research may offer relevant information about the properties of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol in similar contexts (Lucarini et al., 2001).
Türk and Çimen (2005) explored the oxidation of 2,6-di-tert-butylphenol to form 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, another closely related compound. This study could be relevant for understanding the oxidative behavior of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol (Türk & Çimen, 2005).
Tian (2008) described the synthesis of a phosphorochlorodite derivative from 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol under ultrasound irradiation. This research might be significant for understanding the compound's utility in synthesizing other complex molecules (Tian, 2008).
Corey et al. (2010) discussed the use of a related compound, 2,2'-dibromo-4,4'-tert-butylbiphenyl, in forming organometallic compounds. This research could offer insights into the potential applications of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol in the field of organometallic chemistry (Corey et al., 2010).
Šimčík et al. (2022) reported a rare case of intoxication by a similar compound, indicating the need for careful handling and potential toxicological considerations (Šimčík, Voříšek, & Jakl, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins involved in oxidative stress and cellular metabolism .
Mode of Action
It is suggested that it may function as an antioxidant, given its structural similarity to other known antioxidants . It could potentially neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells.
Biochemical Pathways
As a potential antioxidant, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, suggesting it could be absorbed and distributed in fatty tissues .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, thereby maintaining cellular integrity and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol . For instance, its antioxidant activity may be enhanced or diminished depending on these factors.
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including peroxidases and cytochrome P450 enzymes. These interactions often involve the donation of hydrogen atoms from the hydroxyl groups of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol, which helps in neutralizing free radicals and preventing oxidative damage to biomolecules . The compound’s bulky tert-butyl groups also contribute to its ability to stabilize radical intermediates, enhancing its antioxidant properties.
Cellular Effects
In cellular systems, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involved in oxidative stress responses. By reducing oxidative stress, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol helps maintain cellular homeostasis and protects cells from damage . Additionally, it has been observed to affect gene expression related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative challenges.
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol involves its interaction with biomolecules through hydrogen bonding and radical stabilization. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in enzymes, influencing their activity. Furthermore, the compound’s ability to stabilize radical intermediates through its tert-butyl groups plays a crucial role in its antioxidant function . This stabilization prevents the propagation of radical-induced damage, thereby protecting cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol can provide sustained antioxidant protection, maintaining cellular function and viability in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol in animal models vary with dosage. At low to moderate doses, the compound exhibits beneficial antioxidant effects, reducing oxidative stress and improving overall health markers . At high doses, there may be potential toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites. It is crucial to determine the optimal dosage to maximize benefits while minimizing adverse effects.
Metabolic Pathways
3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is involved in several metabolic pathways, primarily those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism and conversion into various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall antioxidant defense system of the organism.
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is transported and distributed through passive diffusion and interaction with transport proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, such as cell membranes and adipose tissues. This distribution pattern is crucial for its antioxidant function, as it can effectively neutralize lipid peroxides and protect cellular membranes from oxidative damage.
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetra-tert-butylbiphenyl-2,2’-diol is primarily in the cytoplasm and cell membranes . Its presence in these compartments allows it to interact with various biomolecules and exert its antioxidant effects. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its functional specificity and efficiency in protecting cellular components from oxidative stress.
Properties
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDLBOVIAWEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884292 | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6390-69-8 | |
Record name | 3,3′,5,5′-Tetrakis(1,1-dimethylethyl)[1,1′-biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6390-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006390698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6390-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4',6,6'-TETRA-TERT-BUTYL-2,2'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9W97XDT3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol interact with organolanthanoid compounds, and what is the significance of this interaction?
A1: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. [] In the provided research, it specifically interacts with lanthanum alkyl complexes, replacing existing ligands and forming a stable, monomeric chelate complex. [] This is significant because it demonstrates the ability of this diol to create a specific, controlled ligand environment around the lanthanum center. This control over the coordination sphere is crucial in organometallic chemistry as it can directly influence the reactivity and catalytic properties of the resulting complexes.
Q2: What structural features of 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol make it suitable for use as a ligand in organometallic chemistry?
A2: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol possesses several structural features that make it a desirable ligand in organometallic chemistry:
- Chelating Ability: The two hydroxyl groups on the biphenyl backbone are ideally positioned to act as donor atoms, allowing the molecule to chelate to metal centers. [] This chelation enhances the stability of the resulting complexes.
- Steric Bulk: The four bulky tert-butyl groups provide steric hindrance around the metal center. [] This bulk can prevent unwanted side reactions and control the approach of other reagents, leading to enhanced selectivity in catalytic applications.
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